molecular formula C10H10N2O2 B1323380 ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 24334-19-8

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1323380
CAS No.: 24334-19-8
M. Wt: 190.2 g/mol
InChI Key: GWQJRVCTFVYPBK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, featuring a fused ring system that contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJRVCTFVYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618424
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24334-19-8
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Esterification Route

A widely reported method involves the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate via cyclization of appropriate precursors followed by esterification:

  • Starting Materials: Pyridine derivatives (e.g., 3-aminopyridine or substituted pyridines) and ethyl oxalate or diethyl oxalate.
  • Procedure:
    • A base such as potassium tert-butoxide is dissolved in anhydrous ethanol and diethyl ether under nitrogen atmosphere.
    • Diethyl oxalate is added, followed by the pyridine derivative.
    • The mixture is refluxed for several hours (typically 4 h) and then stirred at room temperature for 24 h.
    • The resulting residue is worked up by filtration and acidification to pH ~4 to precipitate the product.
  • Outcome: This yields this compound as a cream solid with moderate to good yields (~60%).

Hydrogenation of Nitro or Halogenated Intermediates

  • Some synthetic routes involve the preparation of nitro- or halogen-substituted pyrrolo[2,3-c]pyridine esters, which are then hydrogenated to the target compound.
  • Catalyst: 10% palladium on charcoal.
  • Solvent: Ethanol.
  • Conditions: Hydrogenation under atmospheric pressure, followed by filtration and solvent evaporation.
  • Yields: High yields reported, e.g., 85% for ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Hydrolysis and Re-esterification

  • Hydrolysis of ester intermediates to the corresponding carboxylic acids can be performed using sodium hydroxide in ethanol under reflux.
  • After hydrolysis, acidification with acetic acid precipitates the carboxylic acid.
  • The acid can be re-esterified if needed.
  • Yields for hydrolysis step range from 71% to 95% depending on the substrate.
Step Reagents/Conditions Time Yield (%) Notes
Cyclization with diethyl oxalate t-BuOK, EtOH/diethyl ether, reflux, N2 atmosphere 4 h reflux + 24 h RT ~60 Formation of this compound
Hydrogenation 10% Pd/C, EtOH, H2 atmosphere Several hours 75-85 For nitro or halogenated intermediates
Hydrolysis 2M NaOH in EtOH, reflux 1-2 h 71-95 Conversion to carboxylic acid
Purification Flash chromatography (CH2Cl2/ethyl acetate) - - Used for final compound purification
  • Melting Point: Typically around 134 °C for purified this compound.
  • IR Spectroscopy: Characteristic NH stretch (~3435 cm⁻¹) and carbonyl stretch (~1708 cm⁻¹).
  • 1H NMR (CDCl3): Signals include triplet for ethyl CH3 (~1.4 ppm), quartet for CH2 (~4.4 ppm), aromatic protons between 7.1–7.8 ppm.
  • Mass Spectrometry: Confirms molecular ion consistent with C10H10N2O2.
  • These data align with literature values confirming the structure.
  • The preparation of this compound is well-established through cyclization of pyridine derivatives with diethyl oxalate under basic conditions.
  • Hydrogenation of substituted intermediates is an effective method to obtain derivatives with high purity and yield.
  • Hydrolysis and acidification steps allow conversion between ester and acid forms, facilitating further functionalization.
  • Purification by flash chromatography and recrystallization yields analytically pure compounds.
  • The synthetic methods are reproducible and scalable, suitable for medicinal chemistry applications.

This compound can be prepared efficiently by established synthetic routes involving cyclization of pyridine derivatives with diethyl oxalate, followed by hydrogenation and purification steps. The methods provide good yields and allow for structural modifications. Analytical data confirm the identity and purity of the compound, supporting its use in further chemical and pharmacological research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry due to its structural characteristics that allow for interactions with various biological targets. Notably, its derivatives have been investigated for their potential therapeutic effects against diseases such as cancer and HIV.

Case Studies in Cancer Research

  • Antitumor Activity : Research has demonstrated that derivatives of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. For instance, compounds synthesized from this scaffold have been evaluated for their effectiveness against various cancer cell lines, indicating promising anticancer properties .
  • Anti-HIV Activity : Some derivatives have shown significant inhibitory effects on HIV-1 replication. A notable compound derived from this class exhibited an effective concentration (EC50) of less than 10 µM against HIV-1, highlighting the compound's potential in antiviral drug development .

Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrrole and pyridine rings can act as Lewis basic centers, making this compound suitable for forming coordination complexes with metal ions. This property opens avenues for its application as ligands in catalysis.

Applications in Catalysis

  • Transition Metal Complexes : The ability to form stable complexes with transition metals allows this compound to be utilized in various catalytic processes. Its derivatives are being explored for applications in organic synthesis and materials science due to their catalytic properties.

Material Science

In material science, the unique structure of this compound can be leveraged to develop new materials with specific functionalities. The compound's versatility allows it to participate in reactions that yield novel heterocyclic compounds with potential applications in electronics and photonics.

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine-pyrrole ring system but differ in the position of the nitrogen atoms and substituents.

    Indole derivatives: Indoles have a similar fused ring structure but with a benzene ring instead of a pyridine ring.

    Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications .

Biological Activity

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (EPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EPC, highlighting its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

EPC is characterized by a bicyclic structure comprising a pyrrole and a pyridine ring. The presence of an ethyl ester group enhances its reactivity and allows for further chemical modifications. The molecular formula for EPC is C10H10N2O2, with a molecular weight of 178.20 g/mol. The compound's structure can be represented as follows:

EPC C1C2C3C4C5C6\text{EPC }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

1. Antimicrobial Activity

Research indicates that compounds containing pyrrole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that EPC derivatives could inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

2. Anticancer Activity

EPC and its derivatives have been evaluated for their anticancer potential, particularly against breast cancer cell lines. A study reported that certain pyrrolo[2,3-b]pyridine derivatives exhibited IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis . In vitro assays indicated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology.

3. Antidiabetic Activity

The antidiabetic properties of pyrrolo derivatives have also been explored. Some studies have shown that specific pyrrolo compounds can enhance insulin sensitivity and stimulate glucose uptake in muscle cells without affecting circulating insulin levels . This property makes EPC a candidate for further investigation in the development of antidiabetic medications.

The biological activity of EPC is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : EPC may act as an inhibitor of key enzymes involved in metabolic pathways, which could explain its antidiabetic effects.
  • Receptor Modulation : The interaction with FGFRs suggests that EPC could modulate signaling pathways involved in cell proliferation and survival.
  • Metal Coordination : The nitrogen atoms in the pyrrole and pyridine rings can form coordination complexes with metal ions, enhancing the compound's reactivity and potential biological interactions.

Case Study 1: Antimicrobial Testing

A series of EPC derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the pyrrole ring significantly enhanced antimicrobial activity, with some compounds achieving MIC values lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Proliferation Inhibition

In a study focusing on breast cancer cell lines, one derivative of EPC demonstrated an IC50 value of 7 nM against FGFR1, indicating strong inhibitory activity. This compound not only inhibited cell proliferation but also reduced invasion and migration capabilities of cancer cells, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole-2-carboxylate derivatives and acyl chlorides. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with substituted isoquinolinecarbonyl chlorides (e.g., 5-methoxy-8-isoquinolinecarbonyl chloride) under anhydrous conditions, yielding products in 23–45% efficiency . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (-10°C to 0°C) during acyl chloride addition to minimize side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.
  • Catalyst screening : Testing Lewis acids like BF₃·Et₂O to enhance electrophilic substitution efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Critical for confirming regioselectivity and substituent positions. For example, aromatic protons in derivatives show distinct splitting patterns (e.g., δ 7.24–7.57 ppm for iodophenyl substituents) .
  • ESI-MS : Validates molecular ion peaks (e.g., m/z 402.2 for iodobenzoyl derivatives) and detects impurities .
  • HPLC-PDA : Ensures >95% purity, especially for intermediates used in pharmacological studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile acyl chlorides .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or ESI-MS data (e.g., unexpected splitting patterns or m/z values) may arise from tautomerism or residual solvents. Solutions include:

  • Deuterium exchange experiments : Confirm labile protons (e.g., NH groups) by comparing DMSO-d₆ and CDCl₃ spectra .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular formulas (e.g., distinguishing [M+H]⁺ from adducts) .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian-based DFT calculations validate experimental shifts .

Q. What computational strategies can predict reaction pathways for novel pyrrolo-pyridine derivatives?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical software (e.g., GRRM or SCINE) to explore intermediates and transition states .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
  • Energy profiling : Calculate activation barriers for acyl chloride coupling steps to identify rate-limiting stages .

Q. How can researchers design derivatives with enhanced bioactivity while maintaining synthetic feasibility?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to modulate electronic properties. Derivatives with m/z 328.2 showed improved stability in preliminary assays .
  • Parallel synthesis : Use combinatorial libraries (e.g., boronate esters for Suzuki couplings) to rapidly generate analogs .
  • Metabolic stability testing : Incubate derivatives with liver microsomes to prioritize candidates with longer half-lives .

Q. What mechanistic insights explain the variability in yields during pyrrolo-pyridine ring closure?

  • Methodological Answer :

  • Intermediate trapping : Use low-temperature quenching to isolate enol intermediates, confirming cyclization pathways .
  • Kinetic studies : Monitor reaction progress via in-situ IR to correlate yield with reaction time and temperature .
  • Isotopic labeling : Introduce ¹³C at the carbonyl position to track ring-closure steps via NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.